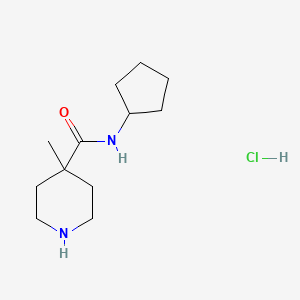

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-cyclopentyl-4-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-12(6-8-13-9-7-12)11(15)14-10-4-2-3-5-10;/h10,13H,2-9H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMHHCLOENSLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NC2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361116-43-9 | |

| Record name | 4-Piperidinecarboxamide, N-cyclopentyl-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361116-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride typically involves the reaction of cyclopentylamine with 4-methylpiperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents/Functional Groups | Pharmacological Activity/Application | Reference |

|---|---|---|---|---|

| N-Cyclopentyl-4-methylpiperidine-4-carboxamide HCl | C₁₃H₂₅ClN₂O | 4-methylpiperidine, cyclopentylcarboxamide | Potential CNS modulation (inferred) | [10] |

| Meperidine Hydrochloride | C₁₅H₂₁NO₂·HCl | 4-phenylpiperidine, ethyl ester | Opioid analgesic (Schedule II) | [4] |

| Tapentadol Hydrochloride | C₁₄H₂₃NO₂·HCl | 3-dimethylamino, phenyl group | Dual opioid/NRI analgesic | [2] |

| Ethyl 4-Methylpiperidine-4-carboxylate HCl | C₉H₁₈ClNO₂ | 4-methylpiperidine, ethyl ester | Intermediate for opioid synthesis | [12] |

| N-(4-Methoxyphenyl)piperidine-4-carboxamide HCl | C₁₄H₁₉ClN₂O₂ | 4-methoxyphenyl, piperidine carboxamide | High structural similarity (93%) | [10] |

Key Observations:

Core Structure: All compounds share a piperidine backbone, but substituents dictate their biological activity. For example, Meperidine’s 4-phenyl group and ethyl ester are critical for opioid receptor binding , whereas the cyclopentylcarboxamide in the target compound may favor non-opioid targets (e.g., ion channels or enzymes) . Tapentadol combines a phenyl group with a dimethylamino substituent, enabling dual μ-opioid agonism and norepinephrine reuptake inhibition .

Physicochemical Properties :

- Hydrochloride salts generally improve water solubility. Meperidine HCl has a molecular weight of 283.8 and is stable for ≥5 years at -20°C , while N-(4-methoxyphenyl)piperidine-4-carboxamide HCl (similarity score 0.93) shares comparable solubility and stability profiles .

Ethyl 4-methylpiperidine-4-carboxylate HCl serves as a synthetic precursor for opioid derivatives , suggesting the target compound could also act as an intermediate in drug development.

Functional Group Impact on Bioactivity

Biological Activity

N-cyclopentyl-4-methylpiperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring structure with a cyclopentyl group and a carboxamide functional group. The hydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often target G protein-coupled receptors (GPCRs) and other signaling pathways, leading to various physiological responses.

Key Mechanisms:

- Inhibition of CCR5 : Similar compounds have shown potential as CCR5 inhibitors, which are crucial in HIV treatment. For instance, derivatives designed from piperidine structures demonstrated significant inhibitory activity against CCR5 with IC₅₀ values comparable to established drugs like maraviroc .

- Antiviral Activity : Some studies suggest that related compounds exhibit antiviral properties, particularly against HIV-1, indicating a possible therapeutic role in viral infections .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays.

Table 1: Biological Activities of Related Compounds

| Compound | Target | IC₅₀ (nM) | Remarks |

|---|---|---|---|

| This compound | CCR5 | TBD | Potential inhibitor; further studies required |

| Piperidine derivative 16g | CCR5 | 25.73 | Comparable to maraviroc (25.43 nM) |

| Piperidine derivative 16i | CCR5 | 25.53 | Comparable to maraviroc (25.43 nM) |

Case Studies

- Antiviral Efficacy : In a study examining the antiviral effects of piperidine derivatives, compounds showed promising results against HIV-1 with IC₅₀ values indicating effective inhibition . This suggests that this compound may also possess similar antiviral properties.

- Pharmacokinetics : The pharmacokinetic profile of piperidine derivatives has been explored, revealing favorable absorption and distribution characteristics which are essential for therapeutic efficacy .

Q & A

Q. Methodological Approach :

- Reaction Conditions : Control temperature (e.g., 0–60°C) and pH to minimize side reactions, as seen in cyclopropanecarboxamide syntheses .

- Catalysts : Use Lewis acids (e.g., AlCl₃) or palladium catalysts for cyclopentyl group coupling, similar to piperidine-carboxamide derivatives .

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) to isolate the hydrochloride salt .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

What analytical techniques are most effective for characterizing structural and functional groups in this compound?

Q. Advanced Characterization Workflow :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopentyl and piperidine ring conformations. For example, cyclopropane protons in analogs show distinct δ 1.2–1.8 ppm shifts .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related piperidine-carboxamides .

- HPLC-MS : Monitor purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 210–254 nm .

How can researchers identify the compound’s molecular targets in biological systems?

Q. Experimental Design :

- Receptor Binding Assays : Screen against GPCRs or ion channels (e.g., σ receptors) using radiolabeled ligands, noting the cyclopropane group’s role in hydrophobic interactions .

- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via fluorometric assays, comparing IC₅₀ values to structural analogs .

- Cellular Imaging : Use fluorescently tagged derivatives to track subcellular localization in neuronal cells .

How should discrepancies in reported biological activity data for this compound be addressed?

Q. Data Contradiction Analysis :

- Structural Validation : Confirm batch consistency via FT-IR and elemental analysis to rule out synthetic variability .

- Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, σ receptor affinity may vary with assay pH .

- Control Experiments : Include positive controls (e.g., known σ ligands) to calibrate activity measurements .

What storage conditions are critical for maintaining the stability of this compound?

Q. Stability Protocol :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carboxamide group .

- Desiccation : Use vacuum-sealed packaging with silica gel to avoid moisture absorption, which can degrade the hydrochloride salt .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced SAR Strategies :

- Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., F, Cl) to the cyclopentyl ring to enhance receptor binding, as seen in σ ligand analogs .

- Piperidine Substitutions : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve metabolic stability, inspired by related piperidine-carboxamides .

- Carboxamide Bioisosteres : Test urea or sulfonamide replacements to modulate solubility and CNS penetration .

What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

Q. Methodological Framework :

- In Vitro : Use Caco-2 cell monolayers to assess permeability and cytochrome P450 assays (e.g., CYP3A4) for metabolic stability .

- In Vivo : Conduct pharmacokinetic studies in rodents, measuring plasma half-life (t½) and brain-to-plasma ratio, noting cyclopropane’s impact on BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.